![molecular formula C14H18N6OS B4942007 N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide
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Overview
Description
N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide is a compound that is widely used in scientific research. It is a thioacetamide derivative that has been shown to have potential therapeutic effects in a variety of disease models.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It is also believed to have an effect on adenosine receptors, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease neuronal excitability, and improve cognitive function. It has also been shown to have analgesic and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide is its potential therapeutic effects in a variety of disease models. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects. Another direction is to study its potential in the treatment of other diseases, such as cancer and autoimmune diseases. Additionally, further research could be done to investigate its potential as a tool for studying the GABAergic system and adenosine receptors.
Synthesis Methods
The synthesis of N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide involves a series of steps starting with the reaction of cyclohexylamine and 2-bromoacetyl chloride to form N-cyclohexyl-2-bromoacetamide. This is then treated with sodium azide to form N-cyclohexyl-2-azidoacetamide, which is further reacted with 3-pyridinylboronic acid and palladium catalyst to form N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide.
Scientific Research Applications
N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have potential therapeutic effects in a variety of disease models. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-cyclohexyl-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c21-13(16-11-5-2-1-3-6-11)10-22-14-17-18-19-20(14)12-7-4-8-15-9-12/h4,7-9,11H,1-3,5-6,10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAZQROOCBBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
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